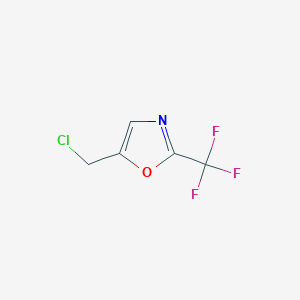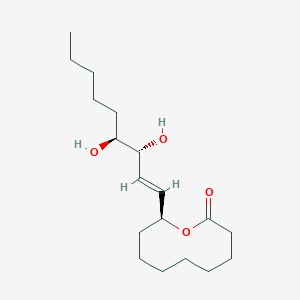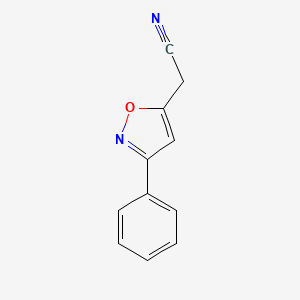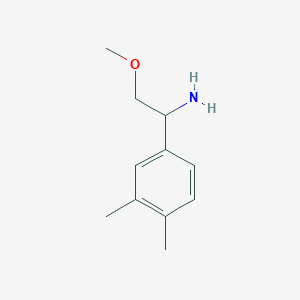
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is an organic compound with the empirical formula C10H14N2Si and a molecular weight of 190.32 g/mol . This compound is part of the pyridine family, characterized by a pyridine ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is carried out in triethylamine (Et3N) at room temperature for about 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Often use palladium-based catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
2-((Trimethylsilyl)ethynyl)pyridin-3-amine: Lacks the methyl group present in 2-Methyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine.
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2Si |
|---|---|
Poids moléculaire |
204.34 g/mol |
Nom IUPAC |
2-methyl-5-(2-trimethylsilylethynyl)pyridin-3-amine |
InChI |
InChI=1S/C11H16N2Si/c1-9-11(12)7-10(8-13-9)5-6-14(2,3)4/h7-8H,12H2,1-4H3 |
Clé InChI |
FRPFGTFEQKHDOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C#C[Si](C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)






![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
